Thymidine 3',5'-diacetate

Description

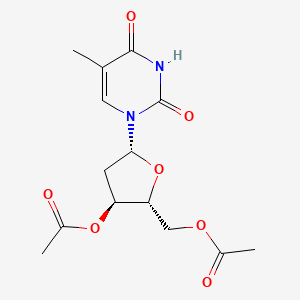

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O7/c1-7-5-16(14(20)15-13(7)19)12-4-10(22-9(3)18)11(23-12)6-21-8(2)17/h5,10-12H,4,6H2,1-3H3,(H,15,19,20)/t10-,11+,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVBNBFNSBMXID-QJPTWQEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6979-97-1 | |

| Record name | Thymidine, 3′,5′-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6979-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine 3',5'-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006979971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 3',5'-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thymidine 3',5'-diacetate chemical structure and properties

Chemical Structure, Synthesis, and Biochemical Applications

Executive Summary

Thymidine 3',5'-diacetate (CAS 6979-97-1), also known as 3',5'-di-O-acetylthymidine, represents a critical structural motif in nucleoside chemistry.[1] Functioning primarily as a lipophilic ester prodrug of thymidine and a protected intermediate in oligonucleotide synthesis, it serves as a model substrate for studying esterase-mediated hydrolysis kinetics.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in drug development, specifically focusing on its role in enhancing nucleoside membrane permeability and its behavior under enzymatic cleavage.

Part 1: Chemical Identity & Structural Analysis

Thymidine 3',5'-diacetate is the esterified derivative of the pyrimidine deoxynucleoside thymidine. The acetylation of the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar significantly alters the molecule's polarity, reducing hydrogen bond donor capacity and increasing lipophilicity (LogP).

Physicochemical Data Profile

| Property | Specification |

| IUPAC Name | [(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |

| Common Name | Thymidine 3',5'-diacetate |

| CAS Registry Number | 6979-97-1 |

| Molecular Formula | C₁₄H₁₈N₂O₅ |

| Molecular Weight | 326.30 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 126 - 128 °C |

| Density | ~1.37 g/cm³ |

| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water compared to Thymidine |

| Lipophilicity (LogP) | ~0.2 (Calculated); significantly higher than Thymidine (LogP ~ -1.[1][2][3][4][5][6][7][8][9][10]0) |

Structural Implications

The acetylation at the 3' and 5' positions removes the free hydroxyl groups responsible for the hydrophilicity of native thymidine.

-

3'-Position: Acetylation here prevents chain extension if used in polymerase assays, acting as a terminator until hydrolyzed.[1]

-

5'-Position: Acetylation prevents phosphorylation by thymidine kinase until the ester is cleaved, making this a "prodrug" that requires metabolic activation.[1]

Part 2: Synthesis & Production Strategy

Synthetic Pathway

The standard laboratory synthesis involves the nucleophilic acyl substitution of thymidine using acetic anhydride in the presence of a basic catalyst, typically pyridine. This method ensures complete protection of both hydroxyl groups.

Reaction Logic:

-

Activation: Pyridine acts as a base to deprotonate the hydroxyls and/or form a reactive N-acetylpyridinium intermediate.[1]

-

Acetylation: The nucleophilic oxygen of the sugar hydroxyls attacks the carbonyl carbon of the acetic anhydride.

-

Purification: The product is isolated via precipitation or extraction (DCM/Water) to remove Pyridine/Acetate salts.[1]

Visualization of Synthesis Workflow

Figure 1: Chemical synthesis pathway via acetylation using acetic anhydride and pyridine.

Part 3: Biochemical Applications & Pharmacology

Prodrug Mechanism and Membrane Permeability

Thymidine itself is hydrophilic and relies on nucleoside transporters (ENT/CNT) for cellular uptake.[1] The 3',5'-diacetate derivative serves as a lipophilic prodrug model .[1]

-

Passive Diffusion: The masking of polar hydroxyls allows the molecule to permeate cell membranes via passive diffusion, bypassing transporter saturation limits.

-

Intracellular Trapping: Once inside the cell, non-specific esterases hydrolyze the acetyl groups, regenerating thymidine. The charged, phosphorylated forms (TMP/TDP/TTP) are then trapped intracellularly.

Enzymatic Hydrolysis Assays

Thymidine 3',5'-diacetate is utilized as a substrate to characterize the activity of esterases (e.g., carboxyl esterases, lipases).

-

Kinetic Monitoring: The reaction is monitored by HPLC, tracking the disappearance of the diacetate and the sequential appearance of mono-acetates (3'-O-acetylthymidine and 5'-O-acetylthymidine) and finally free thymidine.[1]

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis of Thymidine 3',5'-Diacetate

Rationale: This protocol uses excess anhydride to drive the reaction to completion and pyridine as a solvent/scavenger.

Reagents:

-

Thymidine (1.0 eq)[1]

-

Acetic Anhydride (4.0 eq)[1]

-

Pyridine (Anhydrous, Solvent volume ~10 mL per gram of SM)

-

Dichloromethane (DCM) for extraction[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve Thymidine in anhydrous Pyridine.

-

Addition: Cool the solution to 0°C in an ice bath. Add Acetic Anhydride dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: 5% Methanol in DCM). The product will have a significantly higher Rf than the starting material.

-

Quenching: Add a small volume of ice water to quench excess anhydride.[1]

-

Extraction: Dilute with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ (to neutralize acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1]

Protocol B: Enzymatic Hydrolysis Kinetic Assay

Rationale: To determine the half-life and metabolic stability of the ester linkages in plasma or enzyme preparations.

Materials:

-

Substrate: Thymidine 3',5'-diacetate (10 mM stock in DMSO).[1]

-

Enzyme Source: Porcine Liver Esterase (PLE) or Human Plasma.[1]

-

Buffer: PBS (pH 7.4).[1]

-

Analysis: HPLC-UV (254 nm).[1]

Workflow:

-

Incubation: Dilute substrate to 100 µM in PBS at 37°C. Add enzyme/plasma to initiate reaction.

-

Sampling: At defined time points (0, 5, 15, 30, 60 min), remove aliquots.

-

Quenching: Immediately add an equal volume of cold Acetonitrile to denature proteins and stop the reaction. Centrifuge at 10,000 x g for 5 min.

-

Quantification: Inject supernatant onto a C18 HPLC column.

Hydrolysis Pathway Logic

Figure 2: Enzymatic hydrolysis cascade from diacetate to free nucleoside.[1]

Part 5: Analytical Characterization

To validate the synthesis, the following spectral characteristics are diagnostic.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ or DMSO-d₆[1]

-

¹H NMR Diagnostic Signals:

-

δ 2.05 - 2.15 ppm (Singlets, 6H): Two distinct methyl peaks corresponding to the acetyl groups at 3' and 5'.[1]

-

δ 1.8 - 1.9 ppm (Singlet, 3H): Methyl group on the Thymine base (C5-Me).[1]

-

δ 6.2 - 6.4 ppm (Triplet/Multiplet, 1H): Anomeric proton (H1').[1]

-

Downfield Shift: The H3' and H5' protons will appear significantly downfield (deshielded) compared to free thymidine due to the electron-withdrawing ester groups.[1]

-

Mass Spectrometry[1]

-

ESI-MS (Positive Mode):

References

-

PubChem. (2025).[1][6][11] Thymidine 3',5'-diacetate | C14H18N2O7.[1][11][12] National Library of Medicine. Available at: [Link][1]

-

ChemSrc. (2025).[1][2][11] Thymidine,3',5'-diacetate Chemical Properties and Suppliers. Available at: [Link][1]

-

Grem, J. L., et al. (1991). Clinical use of thymidine as a rescue agent from methotrexate toxicity. Investigational New Drugs. Available at: [Link]

Sources

- 1. Thymidine 3',5'-diacetate | C14H18N2O7 | CID 2724348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thymidine | CAS#:50-89-5 | Chemsrc [chemsrc.com]

- 3. Synthesis of 3'-O2-(azaheterocycle)-thymidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple procedure for synthesis of diastereoisomers of thymidine cyclic 3',5'-phosphate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, enzymatic stability and base-pairing properties of oligothymidylates containing thymidine dimers with different N-substituted guanidine linkages - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Thymidine, 3',5'-diazido-3',5'-dideoxy-3',5'-Diazido-3'-deoxythymidine | C10H12N8O3 | CID 451383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of 3′,5′-dithiothymidine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Transition state analysis of thymidine hydrolysis by human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A kinetic study on the enzymatic hydrolysis of fluorescein diacetate and fluorescein-di-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymidine,3',5'-diacetate Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [m.chemsrc.com]

- 12. Thymidine,3',5'-diacetate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

A Technical Guide to the Lipophilicity of Thymidine vs. Thymidine 3',5'-Diacetate: A Prodrug Strategy Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity is a critical physicochemical parameter in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For nucleoside analogs, a class of compounds often limited by poor membrane permeability, modulating lipophilicity is a key strategy to enhance therapeutic efficacy. This guide provides an in-depth technical comparison of the lipophilicity of thymidine and its acetylated prodrug, thymidine 3',5'-diacetate. We explore the chemical rationale for acetylation, present comparative physicochemical data, detail experimental protocols for quantifying lipophilicity and permeability, and discuss the biological cascade from cellular uptake to metabolic activation. This analysis serves as a comprehensive resource for scientists engaged in the design and development of nucleoside-based therapeutics.

Introduction: The Lipophilicity Barrier in Nucleoside Analog Therapeutics

The Role of Lipophilicity in Drug Delivery and Cellular Uptake

The ability of a drug to cross cellular membranes is fundamental to its pharmacological activity. The cell membrane, a phospholipid bilayer, acts as a formidable barrier to polar, hydrophilic molecules. Lipophilicity, the affinity of a molecule for a lipid-like environment, is therefore a primary determinant of passive diffusion across this barrier. A common metric for lipophilicity is the logarithm of the partition coefficient (logP), which describes the equilibrium distribution of a compound between an immiscible lipid (n-octanol) and aqueous (water) phase. Optimizing a drug's logP value is a central tenet of medicinal chemistry, aiming for a balance that permits both sufficient aqueous solubility for formulation and adequate lipophilicity for membrane translocation.

Thymidine: A Model Nucleoside with Therapeutic Limitations

Thymidine, a pyrimidine deoxynucleoside, is a fundamental building block of DNA.[1] While essential for cellular processes, its inherent polarity, conferred by the hydroxyl groups on the deoxyribose sugar moiety, restricts its ability to passively diffuse across cell membranes.[2] This hydrophilicity results in a negative logP value, indicating a preference for aqueous environments and posing a significant challenge for its use as a therapeutic agent or for its analogs which often rely on efficient cellular entry.[2][3][4]

The Prodrug Concept: Enhancing Bioavailability through Chemical Modification

To overcome the bioavailability limitations of hydrophilic drugs like thymidine, the prodrug approach is a widely employed and highly successful strategy. A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical transformation in vivo to release the active compound.[5] Acetylation, the addition of acetyl groups, is a common prodrug strategy used to mask polar functional groups, such as hydroxyls.[6][7] This modification increases the molecule's overall lipophilicity, thereby enhancing its membrane permeability and cellular uptake.[6][8]

Structural Analysis: From Hydrophilic Nucleoside to Lipophilic Prodrug

The dramatic shift in lipophilicity from thymidine to its diacetate derivative is rooted in their distinct chemical structures.

Chemical Structure of Thymidine

Thymidine consists of a pyrimidine base (thymine) attached to a deoxyribose sugar.[1] The key features contributing to its hydrophilicity are the free hydroxyl (-OH) groups at the 3' and 5' positions of the deoxyribose ring. These groups are capable of forming hydrogen bonds with water, leading to high aqueous solubility.

Chemical Structure of Thymidine 3',5'-Diacetate

Thymidine 3',5'-diacetate is a derivative where the hydroxyl groups at the 3' and 5' positions have been converted into ester groups through acetylation.[9] This structural modification is the primary reason for its altered physicochemical properties.

Diagram 1: Chemical Structures

Caption: Chemical structures of Thymidine and its diacetate prodrug.

Impact of Acetylation on Physicochemical Properties

The conversion of hydroxyl groups to acetyl esters has two profound effects:

-

Masking of Polar Groups: The polar -OH groups are replaced by less polar ester functionalities.

-

Elimination of Hydrogen Bonding: The acetylated derivative loses its ability to act as a hydrogen bond donor at the 3' and 5' positions.

Collectively, these changes reduce the molecule's affinity for water and increase its affinity for nonpolar, lipid environments, leading to a significant increase in lipophilicity.

Quantifying Lipophilicity: Theoretical and Experimental Approaches

The Partition Coefficient (LogP): A Key Metric for Lipophilicity

The octanol-water partition coefficient (P) is the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. LogP is the logarithmic expression of this ratio. A positive logP indicates lipophilicity, while a negative logP signifies hydrophilicity.

Comparative LogP Values: Thymidine vs. Thymidine 3',5'-Diacetate

The acetylation of thymidine results in a marked increase in its logP value, signifying a shift from a hydrophilic to a more lipophilic character.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Experimental LogP |

| Thymidine | C₁₀H₁₄N₂O₅ | 242.23 | -1.2 | -0.93[3][4] |

| Thymidine 3',5'-Diacetate | C₁₄H₁₈N₂O₇ | 326.30 | Value not readily available in searches, but expected to be significantly higher | Value not readily available in searches, but expected to be significantly higher |

Note: While a specific experimental logP for the diacetate was not found in the initial search, the principles of medicinal chemistry strongly predict a significant increase. The acetylation of similar nucleosides consistently leads to increased lipophilicity.[6][7]

Experimental Protocol: Determination of LogP using the Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining logP values.[10][11]

Principle: This method directly measures the concentration of the analyte in both the n-octanol and aqueous phases after they have been mixed and allowed to reach equilibrium.

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water (or a suitable buffer like PBS, pH 7.4) and the aqueous phase with n-octanol. This is crucial for accurate measurements.

-

Analyte Addition: Prepare a stock solution of the test compound (e.g., in the aqueous phase). Add a known volume of this solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.

-

Partitioning: Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the flask to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Diagram 2: Shake-Flask LogP Determination Workflow

Caption: Workflow for the Shake-Flask method to determine LogP.

Membrane Permeability: A Functional Consequence of Increased Lipophilicity

The Phospholipid Bilayer: A Selective Barrier

Increased lipophilicity directly translates to enhanced ability to traverse the lipid-rich core of the cell membrane via passive diffusion. This is a critical step for intracellular drug action.

Predicting and Measuring Permeability: The PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro tool used to predict passive, transcellular permeability.[12] It measures the diffusion of a compound from a donor compartment through an artificial lipid membrane into an acceptor compartment.[12][13]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA models passive diffusion across a lipid barrier, providing a measure of a compound's intrinsic permeability (Pe).[12]

Step-by-Step Methodology:

-

Membrane Preparation: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., lecithin in an organic solvent like dodecane) to form the artificial membrane.

-

Compound Preparation: The test compounds are dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solutions.

-

Assay Setup: The acceptor plate is filled with buffer. The lipid-coated donor plate is then placed on top of the acceptor plate, with the donor solutions added to the upper wells. This creates a "sandwich".

-

Incubation: The sandwich plate is incubated for a specific time (e.g., 4-18 hours) at room temperature, often with gentle shaking, allowing the compounds to permeate from the donor to the acceptor wells.

-

Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor and acceptor wells are determined using LC-MS/MS or UV-Vis spectroscopy.

-

Calculation: The effective permeability coefficient (Pe) is calculated. Compounds are typically classified as having low or high permeability based on their Pe values.

Biological Fate: Cellular Uptake and Metabolic Activation

Cellular Ingress: Passive Diffusion vs. Transporter-Mediated Uptake

Thymidine, being hydrophilic, primarily relies on specific nucleoside transporters for cellular entry. In contrast, the more lipophilic thymidine 3',5'-diacetate is designed to bypass these transporters and enter cells predominantly through passive diffusion across the cell membrane.

Intracellular Conversion: The Role of Esterases in Prodrug Activation

Once inside the cell, the prodrug is not active. It must be converted back to thymidine to participate in cellular pathways. This bioactivation is accomplished by ubiquitous intracellular enzymes called esterases.[5][8] These enzymes hydrolyze the ester bonds of the diacetate, cleaving off the acetyl groups and regenerating the free hydroxyl groups, thereby releasing the active thymidine molecule.[8][14]

Signaling Pathway Diagram: From Extracellular Prodrug to Intracellular Active Moiety

Diagram 3: Prodrug Activation Pathway

Caption: Cellular uptake and metabolic activation of the prodrug.

Conclusion: Strategic Implications for Drug Development

The comparison between thymidine and thymidine 3',5'-diacetate serves as a classic and compelling example of the power of the prodrug approach in medicinal chemistry. By masking polar hydroxyl groups through acetylation, a hydrophilic molecule with poor membrane permeability can be transformed into a lipophilic derivative capable of efficient passive diffusion into cells. This strategy significantly enhances the intracellular concentration of the active compound, which is then released by endogenous esterases. This in-depth understanding of how structural modifications impact lipophilicity, and the availability of robust experimental methods like the shake-flask and PAMPA assays to quantify these changes, are indispensable tools for researchers and scientists dedicated to the rational design of more effective nucleoside analog therapeutics.

References

- Vertex AI Search. (n.d.). Comparison of [3H]-Thymidine, Carboxyfluorescein Diacetate Succinimidyl Ester and Ki-67 in Lymphocyte Proliferation - PMC - PubMed Central.

- Generichem. (n.d.). Buy Thymidine 3',5'-diacetate.

- ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.

- Molinstincts. (2025). Thymidine (C10H14N2O5) properties.

- Wikipedia. (n.d.). Thymidine.

- MDPI. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.

- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

- Cayman Chemical. (2022). PRODUCT INFORMATION - Thymidine.

- Journal of Pharmacobio-Dynamics. (n.d.). Effect of thymidine and thymidylate analogs on nucleic acid synthesis in tumor cells.

- Selleck Chemicals. (n.d.). Thymidine | DNA/RNA Synthesis chemical | CAS 50-89-5.

- Cheméo. (n.d.). Chemical Properties of Thymidine (CAS 50-89-5).

- PubChem. (n.d.). Thymidine.

- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).

- protocols.io. (2024). LogP / LogD shake-flask method.

- National Center for Biotechnology Information. (n.d.). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols.

- Loba Chemie. (n.d.). THYMIDINE FOR BIOCHEMISTRY.

- ResearchGate. (2022). (PDF) The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent.

- ChemicalBook. (2026). Thymidine | 50-89-5.

- ACS Publications. (n.d.). Ester Bonds in Prodrugs | ACS Chemical Biology.

- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).

- MDPI. (2023). Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues.

- MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).

- National Center for Biotechnology Information. (2021). Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity.

- Royal Society of Chemistry. (2025). RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis.

- National Center for Biotechnology Information. (n.d.). Chemoselective Acylation of Nucleosides.

- PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.

- ResearchGate. (2025). Esterases involved in hydrolysis of prodrug and antedrug/soft drug.

- Technology Networks. (n.d.). pampa-permeability-assay.pdf.

- MDPI. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way.

- ResearchGate. (2025). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs.

- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- YouTube. (2023). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development.

- Golm Metabolome Database. (n.d.). Thymidine 3',5'-cyclic monophosphate.

- MedChemExpress. (n.d.). Thymidine (DThyd) | DNA Synthesis Inhibitor.

Sources

- 1. Thymidine - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thymidine | 50-89-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy Thymidine 3',5'-diacetate [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. PAMPA | Evotec [evotec.com]

- 13. youtube.com [youtube.com]

- 14. Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action for Nucleoside Diacetate Prodrugs

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Lipophilic Strategy

Nucleoside analogs (NAs) remain the backbone of antiviral and antimetabolite chemotherapies.[1] However, their efficacy is frequently compromised by poor oral bioavailability due to the high polarity of the sugar/pseudosugar moiety and the nucleobase.[1] The Nucleoside Diacetate Prodrug strategy addresses this by esterifying hydroxyl groups—typically at the 3' and 5' positions or equivalent acyclic sites—to mask polarity.

This guide dissects the mechanism of action (MoA) of these prodrugs, focusing on the transition from passive intestinal absorption to enzymatic activation . We analyze the critical role of Carboxylesterases (CES) and Aldehyde Oxidase (AO), using Famciclovir as the archetypal case study to demonstrate the interplay between cytosolic and microsomal activation pathways.

Chemical Rationale & Pharmacokinetics

The primary objective of diacetate esterification is to shift the partition coefficient (LogP) to favor membrane permeability.

Passive Diffusion vs. Transporter Uptake

Unlike valyl-ester prodrugs (e.g., Valacyclovir) which target the PEPT1 transporter, diacetate prodrugs are designed for passive transcellular diffusion .

-

Polarity Masking: Acetylation of the diol functionality reduces the hydrogen bond donor count, significantly increasing lipophilicity.

-

Solubility-Permeability Trade-off: While solubility in aqueous media may decrease, the increase in permeability leads to a net gain in bioavailability (F) for Class III/IV compounds in the Biopharmaceutics Classification System (BCS).

The Hydrolysis Trigger

The acetate ester bond is chemically stable at gastric pH (1–2) but highly susceptible to enzymatic hydrolysis at physiological pH (7.4) in the presence of esterases. This ensures the prodrug survives the stomach but is rapidly activated upon entering the portal circulation or the hepatocyte.

Enzymatic Activation Mechanism

The activation of nucleoside diacetate prodrugs is a multi-step cascade. It is not merely hydrolysis; it is a coordinated metabolic sequence often involving distinct subcellular fractions.

Step 1: Deacetylation (Microsomal & Cytosolic)

The first phase involves the removal of the acetyl groups.

-

Enzymes: Human Carboxylesterase 1 (hCES1) and 2 (hCES2).[2][3]

-

Localization: hCES1 is highly expressed in the liver; hCES2 is predominant in the intestine.[3]

-

Mechanism: Serine hydrolase mechanism. The catalytic triad (Ser-His-Glu) attacks the carbonyl carbon of the acetate, releasing the free hydroxyl group and acetic acid.

-

Kinetics: This step is typically rapid and considered "first-pass" metabolism.

Step 2: 6-Oxidation (Cytosolic)

Specific to 6-deoxy prodrugs like Famciclovir. Many nucleoside prodrugs are also deoxygenated at the C6 position of the purine ring to further enhance lipophilicity.

-

Enzyme: Aldehyde Oxidase (AO).[4]

-

Localization: Strictly cytosolic.

-

Mechanism: AO introduces an oxygen atom at the C6 position, converting the 6-deoxy intermediate into the active guanine analog. Crucial Note: This step requires Molybdenum cofactor (MoCo) and does not rely on CYP450 enzymes.

Case Study: Famciclovir Penciclovir

Famciclovir is the diacetate ester of 6-deoxy penciclovir.[5][6] Its conversion to the active antiviral penciclovir illustrates the sequential requirement of esterases and oxidases.

Activation Pathway Visualization

The following diagram details the transition from the gut lumen to the intracellular active triphosphate form.

Figure 1: Sequential enzymatic activation of Famciclovir. Blue arrows indicate hydrolysis; Red indicates oxidation.

Pharmacokinetic Data Summary

The table below highlights the quantitative impact of the prodrug strategy.

| Parameter | Famciclovir (Prodrug) | Penciclovir (Parent) | Improvement Factor |

| Oral Bioavailability (F) | 77% | ~5% | ~15x |

| LogP (Octanol/Water) | 1.62 | -1.14 | Significant Lipophilicity |

| Half-life (Plasma) | N/A (Rapid conversion) | 2.0 - 2.5 hrs | Sustained Release Effect |

| Primary Metabolism | Deacetylation + Oxidation | Renal Excretion | Metabolic Activation |

Data Source: Fowles et al. (1994) [1], Pue et al. (1994) [2].

Experimental Protocols for Stability & Activation

To validate the mechanism of a novel nucleoside diacetate prodrug, researchers must distinguish between esterase activity (microsomal) and oxidase activity (cytosolic).

Protocol: In Vitro Metabolic Stability (S9 Fraction)

Rationale: Liver S9 fractions contain both microsomes (CES enzymes) and cytosol (Aldehyde Oxidase). Using microsomes alone may yield incomplete data if the prodrug requires cytosolic oxidation (like Famciclovir).

Materials:

-

Pooled Human Liver S9 Fraction (20 mg/mL protein).

-

Cofactors: NADPH (for CYPs, though not primary here), UDPGA (optional), Molybdenum cofactor (intrinsic in S9, critical for AO).

-

Test Compound (10 mM stock in DMSO).

-

Quenching Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

-

Preparation: Dilute S9 to 1 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4).

-

Pre-incubation: Equilibrate S9 mixture at 37°C for 5 minutes.

-

Initiation: Add Test Compound (final conc. 1–10 µM). Note: Keep DMSO < 0.1% to avoid inhibiting enzymes.

-

Sampling: At T=0, 5, 15, 30, 60 min, remove 50 µL aliquots.

-

Quenching: Immediately dispense into 150 µL ice-cold ACN. Vortex for 1 min.

-

Clarification: Centrifuge at 4,000g for 15 min at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor depletion of Prodrug and formation of Intermediate/Parent.

Protocol: Plasma Stability Assay

Rationale: To determine if hydrolysis occurs prematurely in systemic circulation (which may reduce liver targeting) or if the prodrug is stable enough to reach the liver.

Workflow Visualization:

Figure 2: Workflow for assessing prodrug stability in plasma.

Self-Validating Systems & Quality Control

To ensure Trustworthiness in your data:

-

Positive Control: Always run Famciclovir or Oseltamivir (ester prodrugs) alongside your test compound. If Famciclovir does not convert to Penciclovir in S9, your S9 fraction may lack active Aldehyde Oxidase activity (AO is labile).

-

Inhibitor Check: Use Bis-p-nitrophenyl phosphate (BNPP) to inhibit carboxylesterases. If degradation persists in the presence of BNPP, consider chemical instability (non-enzymatic hydrolysis) or butyrylcholinesterase activity.

-

Mass Balance: Ensure the molar sum of Prodrug + Intermediate + Parent accounts for >80% of the starting material to rule out non-specific binding or alternative metabolic pathways.

References

-

Fowles, S. E., et al. (1994). "The pharmacokinetics of penciclovir in healthy volunteers and subjects with renal impairment."[7] European Journal of Clinical Pharmacology. Link

-

Pue, M. A., et al. (1994). "Linear pharmacokinetics of penciclovir following administration of famciclovir." European Journal of Clinical Pharmacology. Link

-

Satoh, T., et al. (2002). "Human carboxylesterases: structure, function and polymorphism." Chemico-Biological Interactions. Link

-

Rashidi, M. R., et al. (1997). "In vitro oxidation of famciclovir and 6-deoxy penciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver." Drug Metabolism and Disposition. Link

-

Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology." Wiley-VCH. Link

Sources

- 1. Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-lactancia.org [e-lactancia.org]

- 5. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Metabolic Conversion of Thymidine 3',5'-Diacetate

This technical guide details the metabolic conversion of Thymidine 3',5'-diacetate (TDA) to thymidine, focusing on the enzymatic mechanisms, kinetic assessment, and analytical protocols required for validation in a drug development context.

Executive Summary

Thymidine 3',5'-diacetate (TDA) serves as a lipophilic prodrug model for thymidine. By masking the 3'- and 5'-hydroxyl groups with acetate esters, TDA exhibits enhanced membrane permeability compared to the parent nucleoside. Upon systemic entry, TDA undergoes enzymatic hydrolysis to release the active pharmacophore, thymidine.

This guide outlines the metabolic pathway, identifies the governing enzymes (carboxylesterases and plasma esterases), and provides a standardized protocol for determining the conversion kinetics (in vitro plasma stability) and analytical quantification.

Mechanistic Pathway

The conversion of TDA to thymidine is a hydrolytic cascade mediated by esterases. This process is rarely concerted; it proceeds through mono-acetate intermediates.

The Hydrolytic Cascade

-

Initiation: Hydrolysis of the first ester bond (regioselectivity depends on the specific esterase isoform).

-

Intermediate Phase: Formation of 3'-O-acetylthymidine or 5'-O-acetylthymidine.

-

Completion: Hydrolysis of the remaining ester group to yield free Thymidine.

-

Downstream Catabolism: Thymidine is subsequently degraded to Thymine by Thymidine Phosphorylase (TP), a critical consideration for pharmacokinetic modeling.

Pathway Diagram

The following diagram illustrates the stepwise conversion and downstream elimination.

Caption: Stepwise enzymatic hydrolysis of Thymidine 3',5'-diacetate to Thymidine, followed by catabolic degradation to Thymine.

Enzymology & Kinetics

The stability of TDA is matrix-dependent. In human plasma, the conversion is driven by:

-

Butyrylcholinesterase (BChE): The primary esterase in human plasma.

-

Carboxylesterases (hCE1/hCE2): Predominant in the liver and intestine but low in human plasma.

-

Albumin: Possesses pseudo-esterase activity that can contribute to hydrolysis.

Kinetic Profile:

Acetate esters on nucleosides are generally labile. In human plasma, the half-life (

Where

Experimental Protocol: Plasma Stability Assay

To validate the conversion rate, the following in vitro assay is the industry standard.

Materials

-

Test Compound: Thymidine 3',5'-diacetate (10 mM stock in DMSO).

-

Matrix: Pooled Human Plasma (K2EDTA or Heparin), pH adjusted to 7.4.

-

Internal Standard (IS): Tolbutamide or Chlorpropamide.

-

Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Steps

-

Pre-incubation: Thaw plasma at 37°C. Aliquot 990 µL into a reaction vessel.

-

Spiking: Add 10 µL of TDA stock (10 mM) to reach a final concentration of 100 µM. (Keep DMSO < 1%).

-

Incubation: Incubate at 37°C with gentle shaking.

-

Sampling: At defined timepoints (0, 5, 15, 30, 60, 120 min), remove 50 µL aliquots.

-

Quenching: Immediately transfer aliquot into 200 µL of ice-cold Quenching Solution containing IS. Vortex for 30s.

-

Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to precipitate proteins.

-

Analysis: Inject supernatant into LC-MS/MS or HPLC-UV.

Analytical Method (HPLC-UV/MS)

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes |

| Detection | UV at 267 nm (Thymidine |

| Transitions (MS) | TDA: m/z 327 → 117; Thymidine: m/z 243 → 127 |

Workflow Diagram

Caption: Standardized workflow for determining metabolic stability in plasma.

Data Analysis & Interpretation

Results should be tabulated to track the depletion of the parent (TDA) and the formation of the metabolite (Thymidine).

Example Data Structure:

| Time (min) | TDA Area Ratio | % Remaining | Thymidine Area Ratio | Formation Status |

| 0 | 1.00 | 100% | 0.00 | Baseline |

| 15 | 0.75 | 75% | 0.20 | Linear Growth |

| 30 | 0.50 | 50% | 0.45 | |

| 60 | 0.10 | 10% | 0.85 | Near Conversion |

Interpretation:

-

Rapid Decay (

min): Indicates high susceptibility to plasma esterases. Ideal for prodrugs requiring quick activation. -

Lag Time: If Thymidine appearance is delayed, it suggests the mono-acetate intermediate is stable, which requires monitoring of the intermediate species.

References

-

Regioselective Enzymatic Hydrolysis: Crout, D. H. G., et al. "Regioselective Enzymatic Hydrolysis of 3',5'-Di-O-Acetylthymidine." Biocatalysis, vol. 4, no.[1][2] 1, 1990.

-

Human Carboxylesterases: Laizure, S. C., et al.[3][4] "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy, vol. 33, no.[1] 2, 2013.

-

Thymidine Metabolism: Bronder, J. L., et al. "Transition State Analysis of Thymidine Hydrolysis by Human Thymidine Phosphorylase." Journal of the American Chemical Society, vol. 132, no. 38, 2010.

-

Prodrug Strategies: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, vol. 7, 2008.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Depletion of plasma thymidine results in growth retardation and mitochondrial myopathy in mice overexpressing human thymidine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Nucleoside Delivery: The Strategic Role of Thymidine 3',5'-Diacetate

Executive Summary

Thymidine 3',5'-diacetate (3',5'-O-diacetylthymidine) acts as a lipophilic prodrug for thymidine, a critical precursor in the DNA salvage pathway. Unlike free thymidine, which relies on specific nucleoside transporters (hENT/hCNT) for cellular entry, the diacetate derivative leverages its acetylated hydroxyl groups to permeate cell membranes via passive diffusion. Once intracellular, non-specific esterases hydrolyze the compound, releasing free thymidine that is subsequently phosphorylated by Thymidine Kinase 1 (TK1).

This guide details the mechanistic advantages of Thymidine 3',5'-diacetate in bypassing transport bottlenecks, its application in metabolic labeling, and the precise protocols required to ensure efficient intracellular conversion.

Chemical Basis & Mechanism of Action

The "Trojan Horse" Entry Mechanism

The primary limitation of using free thymidine in certain experimental models (e.g., drug-resistant cancer lines) is the downregulation of Human Equilibrative Nucleoside Transporters (hENT1). Thymidine 3',5'-diacetate circumvents this by masking the polar 3' and 5' hydroxyl groups with acetyl moieties.

-

Lipophilicity: The acetylation significantly increases the partition coefficient (LogP), shifting the molecule from hydrophilic to hydrophobic.

-

Passive Diffusion: This modification allows the molecule to traverse the lipid bilayer independently of transporter proteins.

Intracellular Activation

Upon cytosolic entry, the compound is not immediately bioavailable for DNA synthesis. It must undergo enzymatic hydrolysis.

-

Substrate Recognition: Carboxylesterases (CES1 and CES2) and other intracellular esterases recognize the ester bonds.[1]

-

Deacetylation: The enzymes cleave the acetyl groups, releasing acetate and free thymidine.

-

Pathway Entry: The liberated thymidine is then recognized by Thymidine Kinase 1 (TK1), the rate-limiting enzyme of the salvage pathway.

Visualization of the Activation Pathway

Figure 1: The dual-entry mechanism. Thymidine 3',5'-diacetate enters via passive diffusion, bypassing hENT transporters, and is activated by intracellular esterases before entering the salvage pathway.

The Nucleoside Salvage Pathway Context

Once Thymidine 3',5'-diacetate is hydrolyzed to thymidine, it feeds directly into the nucleoside salvage pathway. This pathway is energetically favorable compared to de novo synthesis and is highly active during the S-phase of the cell cycle.

Key Enzymatic Steps

| Enzyme | Function | Relevance to Diacetate |

| Thymidine Kinase 1 (TK1) | Phosphorylates Thymidine to dTMP.[2][3][4] | Rate-Limiting Step. TK1 only accepts free thymidine; incomplete deacetylation of the prodrug prevents this step. |

| Thymidylate Kinase | Phosphorylates dTMP to dTDP.[5] | Downstream processing. |

| Nucleoside Diphosphate Kinase | Phosphorylates dTDP to dTTP.[5] | Final step before DNA incorporation. |

| Ribonucleotide Reductase (RNR) | Converts UDP/CDP to dUDP/dCDP (de novo).[5] | High salvage flux (via diacetate loading) can allosterically inhibit RNR, suppressing de novo synthesis. |

Experimental Protocol: Intracellular Loading

Objective: To efficiently load cells with thymidine using the diacetate prodrug, ensuring complete hydrolysis and metabolic incorporation.

Reagent Preparation

-

Stock Solution: Dissolve Thymidine 3',5'-diacetate in high-grade DMSO.

-

Concentration: 100 mM.

-

Storage: -20°C (stable for >6 months). Avoid aqueous buffers for storage to prevent premature hydrolysis.

-

-

Working Solution: Dilute in pre-warmed culture media immediately prior to use.

Cell Treatment Workflow

-

Seeding: Seed cells to reach 60-70% confluency. Exponential growth is required for high TK1 activity.

-

Pulse: Replace media with media containing 10–50 µM Thymidine 3',5'-diacetate.

-

Note: Lower concentrations are often sufficient due to high intracellular accumulation driven by the "ion trapping" effect (once deacetylated, the charged nucleotides cannot escape).

-

-

Incubation: Incubate for 1–4 hours.

-

Critical Check: Unlike free thymidine, a "lag time" of 15-30 minutes exists for esterase activity to liberate the nucleoside.

-

-

Chase (Optional): Remove media, wash with PBS, and replace with drug-free media if studying pulse-chase kinetics.

Protocol Visualization

Figure 2: Step-by-step workflow for Thymidine 3',5'-diacetate loading, emphasizing the critical deacetylation verification step.

Troubleshooting & Controls

Common Failure Modes

-

Incomplete Hydrolysis: In cell lines with low esterase activity, the diacetate may accumulate without releasing thymidine.

-

Solution: Perform a lysate extraction and run LC-MS to detect the ratio of TDA to free Thymidine.

-

-

Toxicity: Excessive intracellular thymidine (dTTP) pools can cause feedback inhibition of Ribonucleotide Reductase (RNR), leading to "Thymidine Block" and cell cycle arrest at the G1/S boundary.

-

Solution: Titrate the dose. 1 mM is often used for synchronization (blocking), while 10 µM is used for labeling.

-

Mandatory Controls

| Control Type | Description | Purpose |

| Vehicle Control | DMSO only (matched concentration). | Rules out solvent toxicity. |

| Transporter Inhibitor | NBMPR or Dipyridamole + Free Thymidine. | Confirms that TDA uptake is transporter-independent (TDA signal should remain high while Free Thymidine signal drops). |

| Esterase Inhibitor | BNPP (Bis-p-nitrophenyl phosphate). | Confirms that TDA efficacy is dependent on intracellular hydrolysis. |

References

-

Nucleoside Salvage Pathway & TK1 Regul

- Source: Ponturin, E., et al. (2012). "Nucleoside salvage pathway kinases regulate hematopoiesis by linking nucleotide metabolism with replication stress." Journal of Experimental Medicine.

-

URL:[Link]

-

Intracellular Esterase Activity & Prodrugs

- Source: Lida, K., et al. (2014). "Mammalian Esterase Activity: Implications for Peptide Prodrugs.

-

URL:[Link]

-

Thymidine Analogs & Bioavailability

- Source: Podgorny, O.V., et al. (2021). "The bioavailability time of commonly used thymidine analogues after intraperitoneal delivery in mice." Histochemistry and Cell Biology.

-

URL:[Link]

-

Protecting Groups in Synthesis

- Source: "Protecting Groups in Organic Synthesis." Organic Chemistry Portal.

-

URL:[Link]

Sources

- 1. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. rupress.org [rupress.org]

- 5. Regulation and Functional Contribution of Thymidine Kinase 1 in Repair of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

Core Topic: The Solubility Profile of Thymidine 3',5'-Diacetate in Aqueous vs. Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the solubility characteristics of thymidine 3',5'-diacetate, a lipophilic derivative of the nucleoside thymidine. Understanding the solubility of this compound is fundamental for its effective application in various research and development contexts, from the design of in vitro cell-based assays to the formulation of potential therapeutic agents. We will delve into the molecular principles governing its solubility, provide a framework for its empirical determination, and discuss the practical implications for laboratory use.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its physicochemical properties and its interaction with the solvent. Thymidine 3',5'-diacetate is synthesized from its parent molecule, thymidine, through the acetylation of the hydroxyl (-OH) groups at the 3' and 5' positions of the deoxyribose sugar.[1] This structural modification is the primary determinant of its distinct solubility profile compared to thymidine.

-

Thymidine: The parent molecule contains polar hydroxyl groups that can act as both hydrogen bond donors and acceptors. This allows for favorable interactions with polar solvents like water, rendering thymidine soluble in aqueous solutions (approximately 50 mg/mL).[2] It is also soluble in polar organic solvents like DMSO and dimethylformamide.[2]

-

Thymidine 3',5'-Diacetate: The esterification of the 3' and 5' hydroxyl groups with acetate moieties replaces the polar -OH groups with less polar ester functionalities.[3] This has two major consequences:

-

Reduced Aqueous Solubility: The ability of the molecule to form strong hydrogen bonds with water is significantly diminished. The molecule becomes more nonpolar (lipophilic), leading to poor solubility in water.

-

Enhanced Organic Solubility: The increased nonpolar character enhances its ability to interact favorably with organic solvents through van der Waals forces and dipole-dipole interactions. It is therefore expected to be readily soluble in solvents such as dichloromethane, chloroform, ethyl acetate, and DMSO.

-

This transition from a water-soluble parent compound to a water-insoluble, lipid-soluble derivative is a classic prodrug strategy used to improve membrane permeability for enhanced cellular uptake.

Solubility Profile: A Comparative Overview

While precise, publicly available quantitative solubility data for thymidine 3',5'-diacetate is scarce, a qualitative and comparative profile can be constructed based on its chemical structure. For mission-critical applications, the experimental determination of solubility is strongly advised.

| Solvent | Compound | Expected Solubility | Rationale |

| Water | Thymidine | Soluble (~50 mg/mL)[2] | Polar hydroxyl groups form strong hydrogen bonds with water. |

| Thymidine 3',5'-Diacetate | Sparingly Soluble / Insoluble | Ester groups mask polar hydroxyls, reducing hydrogen bonding capacity. | |

| DMSO | Thymidine | Soluble (~10 mg/mL)[2] | Polar aprotic solvent capable of solvating the molecule. |

| Thymidine 3',5'-Diacetate | Soluble | The molecule's polarity is compatible with this versatile organic solvent. | |

| Dichloromethane (DCM) | Thymidine | Sparingly Soluble | Mismatch in polarity between the polar nucleoside and nonpolar solvent. |

| Thymidine 3',5'-Diacetate | Soluble | Increased lipophilicity allows for favorable interactions with the nonpolar solvent. | |

| Methanol | Thymidine | Soluble[4] | Polar protic solvent that interacts well with thymidine's hydroxyl groups. |

| Thymidine 3',5'-Diacetate | Soluble | The overall polarity is suitable for dissolution in alcohols like methanol. |

Experimental Protocol: Gold Standard for Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[5][6] This protocol provides a robust framework for obtaining accurate and reproducible data.

Objective: To determine the saturation solubility of thymidine 3',5'-diacetate in a chosen solvent at a specific temperature.

Materials:

-

Thymidine 3',5'-diacetate (high purity, solid form)

-

Solvent of interest (e.g., PBS pH 7.4, Dichloromethane), analytical grade

-

2 mL glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Centrifuge capable of holding the vials

-

Calibrated pipettes

-

HPLC system with a UV detector

-

Volumetric flasks for standard and sample preparation

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Weigh an excess amount of solid thymidine 3',5'-diacetate into a glass vial. An excess is critical to ensure saturation is reached and can be visually confirmed by the presence of undissolved solid at the end of the experiment.[7]

-

Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[7]

-

Allow the suspension to equilibrate for a sufficient duration. A period of 24 to 48 hours is typical, but the exact time should be determined empirically.[5]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle by gravity.

-

To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

-

-

Sampling and Dilution:

-

Carefully withdraw a known aliquot of the clear supernatant, taking care not to disturb the solid pellet.

-

Immediately perform a precise serial dilution of the supernatant with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile or methanol) to bring the concentration into the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Prepare a calibration curve using standards of known thymidine 3',5'-diacetate concentrations.

-

Calculate the concentration in the diluted sample by interpolating from the calibration curve.

-

-

Solubility Calculation:

-

Multiply the determined concentration by the dilution factor to obtain the final solubility value (e.g., in mg/mL or µM).

-

Trustworthiness: A Self-Validating System To ensure the integrity of the results, the protocol must be self-validating. Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield consistent solubility values.[6] The pH of aqueous buffers should also be measured before and after the experiment to ensure it has not shifted.[6]

Visualization: Solvent-Molecule Interactions

The differing solubility behaviors can be visualized by considering the dominant intermolecular forces between thymidine 3',5'-diacetate and the solvent molecules.

Caption: Dominant intermolecular forces governing the solubility of thymidine 3',5'-diacetate.

Practical Implications in Research and Development

-

In Vitro Assays: Due to its poor aqueous solubility, stock solutions of thymidine 3',5'-diacetate must be prepared in an organic solvent like DMSO. When adding the compound to aqueous cell culture media, it is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). The potential for the compound to precipitate out of the aqueous media at higher concentrations must also be considered.

-

Drug Formulation: For in vivo studies, the low water solubility presents a significant challenge for parenteral formulations. Drug development professionals may need to explore advanced formulation strategies, such as creating amorphous solid dispersions, using co-solvents, or developing lipid-based delivery systems (e.g., nanoemulsions, liposomes) to achieve therapeutic concentrations in the bloodstream.

-

Prodrug Design: The high lipophilicity of thymidine 3',5'-diacetate is advantageous for its function as a prodrug. This property can enhance its ability to permeate biological membranes, such as the intestinal wall for oral absorption or the cell membrane to reach intracellular targets. Once inside the cell, it is hypothesized that cellular esterases cleave the acetate groups, releasing the active parent nucleoside, thymidine.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). Thymidine 3',5'-diacetate. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Zarmans, E., et al. (2017). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 53(1). Retrieved from [Link]

-

PubChem. (n.d.). Thymidine 3',5'-diacetate. Retrieved from [Link]

-

Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

- 1. Thymidine 3',5'-diacetate | C14H18N2O7 | CID 2724348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Buy Thymidine 3',5'-diacetate [smolecule.com]

- 4. Thymidine CAS#: 50-89-5 [m.chemicalbook.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scielo.br [scielo.br]

The Strategic Evolution of Acetylated Nucleoside Analogs: A Technical Guide to Their History, Development, and Application

Preamble: From Accidental Discovery to Rational Design

The journey of nucleoside analogs from their initial synthesis in the 1950s to their current status as cornerstone therapies for viral infections and cancer is a testament to the evolution of medicinal chemistry. This in-depth technical guide navigates the history and development of a pivotal modification to this class of therapeutics: acetylation. We will explore the causal chain of events, from the early recognition of the limitations of parent nucleoside analogs to the rational design of acetylated prodrugs with enhanced pharmacological properties. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical perspective but also practical insights into the synthesis, characterization, and evaluation of these critical compounds.

The Genesis of Nucleoside Analogs: A Double-Edged Sword

Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. Their therapeutic utility lies in their ability to act as antimetabolites, interfering with the replication of rapidly dividing cells, such as cancer cells, or the enzymes of invading pathogens like viruses.

The first wave of nucleoside analogs, such as 5-fluorouracil (5-FU) and cytarabine (Ara-C), demonstrated significant anticancer activity. However, their clinical application was often hampered by several inherent limitations:

-

Poor Bioavailability: Many nucleoside analogs are highly polar molecules, leading to poor absorption from the gastrointestinal tract and necessitating intravenous administration.

-

Rapid Metabolism: The body possesses efficient mechanisms to clear foreign nucleosides, leading to a short plasma half-life and requiring frequent dosing.

-

Limited Cellular Uptake: The hydrophilic nature of these compounds can restrict their ability to cross cellular membranes and reach their intracellular targets.

-

Development of Resistance: Cancer cells and viruses can develop resistance to nucleoside analogs through various mechanisms, including decreased activation by cellular kinases.

These challenges spurred the exploration of prodrug strategies, a key approach in which a pharmacologically inactive compound is converted into an active drug within the body. Acetylation emerged as a particularly effective and versatile method to overcome the limitations of the parent nucleoside analogs.

The Rationale for Acetylation: Enhancing Druggability through Chemical Modification

Acetylation, the process of introducing an acetyl functional group (-COCH₃) onto a molecule, offers a multifaceted solution to the challenges posed by early nucleoside analogs. The primary hydroxyl groups of the sugar moiety are the most common sites for acetylation.

The core principle behind this strategy is to transiently mask the polar hydroxyl groups, thereby increasing the lipophilicity of the nucleoside analog. This seemingly simple modification has profound consequences for the drug's pharmacokinetic and pharmacodynamic profile.

2.1. The Causality Behind Enhanced Bioavailability and Cellular Permeability

Increased lipophilicity directly translates to improved passive diffusion across the lipid bilayers of the gastrointestinal tract and target cells. By temporarily neutralizing the hydrogen-bonding capacity of the hydroxyl groups, the acetylated prodrug can more readily partition into and traverse cellular membranes. This enhanced permeability is a critical factor in improving oral bioavailability and ensuring that a therapeutic concentration of the drug reaches its site of action.

2.2. A Shield Against Premature Degradation

The acetyl groups can also serve as a protective shield, sterically hindering the access of metabolic enzymes that would otherwise rapidly degrade the parent nucleoside analog in the bloodstream. This leads to an extended plasma half-life, allowing for less frequent dosing and a more sustained therapeutic effect.

2.3. The Self-Validating System of Intracellular Activation

A crucial aspect of the acetylation strategy is its reversibility. Once the acetylated nucleoside analog has entered the target cell, it is designed to be recognized and cleaved by intracellular esterases, ubiquitous enzymes that hydrolyze ester bonds. This enzymatic cleavage unmasks the hydroxyl groups, regenerating the active parent nucleoside analog at the site where it is needed. This targeted activation minimizes systemic exposure to the active drug, potentially reducing off-target side effects.

The following diagram illustrates the journey of an acetylated nucleoside analog from administration to intracellular activation.

Caption: Journey of an acetylated nucleoside analog.

Case Study: The Development of Zidovudine (AZT)

The story of Zidovudine (AZT), the first approved drug for the treatment of HIV/AIDS, is a landmark in the history of antiviral therapy and highlights the importance of nucleoside analog development.

AZT, or 3'-azido-3'-deoxythymidine, is a thymidine analog where the 3'-hydroxyl group is replaced by an azido group. This modification is key to its mechanism of action. Once inside a host cell, AZT is phosphorylated by cellular kinases to its active triphosphate form, AZT-triphosphate (AZT-TP). HIV's reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA, has a higher affinity for AZT-TP than the natural substrate, deoxythymidine triphosphate (dTTP). Upon incorporation into the growing viral DNA chain, the azido group at the 3' position prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.

While AZT was a groundbreaking drug, its utility was limited by a short half-life and significant side effects, including bone marrow suppression. Although AZT itself is not typically administered in an acetylated form, the principles of improving nucleoside analog properties through prodrug strategies were heavily influenced by the challenges encountered with drugs like AZT. The development of subsequent nucleoside reverse transcriptase inhibitors (NRTIs) often incorporated prodrug approaches to enhance their therapeutic index.

3.1. Intracellular Activation Pathway of Zidovudine (AZT)

The following diagram outlines the intracellular activation of AZT.

Caption: Intracellular activation of Zidovudine (AZT).

Synthesis and Purification of Acetylated Nucleoside Analogs: A Practical Workflow

The synthesis of acetylated nucleoside analogs is a well-established process in medicinal chemistry. The following provides a generalized, step-by-step methodology.

4.1. Experimental Protocol: Acetylation of a Nucleoside Analog

Objective: To synthesize the acetylated prodrug of a given nucleoside analog to enhance its lipophilicity and cellular permeability.

Materials:

-

Nucleoside analog

-

Acetic anhydride

-

Pyridine (or another suitable base catalyst)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Procedure:

-

Dissolution: Dissolve the nucleoside analog in a suitable aprotic solvent, such as dichloromethane or pyridine, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Cool the solution in an ice bath. Add the base catalyst (e.g., pyridine) if not already used as the solvent, followed by the dropwise addition of acetic anhydride. The molar excess of acetic anhydride will depend on the number of hydroxyl groups to be acetylated.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acid byproducts. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure acetylated nucleoside analog.

4.2. Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow.

Characterization and Quality Control: Ensuring Purity and Identity

Thorough characterization of the synthesized acetylated nucleoside analog is paramount to ensure its identity, purity, and stability. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

5.1. Analytical Techniques

| Technique | Purpose | Key Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and determine the degree of acetylation. | Appearance of new signals in the 1H NMR spectrum corresponding to the acetyl protons (typically around 2.0-2.2 ppm). Shifts in the signals of the sugar protons adjacent to the newly formed ester linkages. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the acetylated product. | The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the acetylated nucleoside analog. Fragmentation patterns can provide further structural information. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and for quality control. | A single, sharp peak in the chromatogram indicates a pure compound. The retention time will differ from the parent nucleoside analog due to the increased lipophilicity. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the ester functional group. | Appearance of a strong carbonyl (C=O) stretching band characteristic of esters, typically in the region of 1735-1750 cm-1. |

5.2. A Note on Self-Validation in Protocols

Each step in the synthesis and purification process should be considered a self-validating system. For instance, the disappearance of the starting material spot and the appearance of a new, less polar spot on the TLC plate validates the progress of the acetylation reaction. Similarly, the isolation of a single peak in the HPLC chromatogram with the expected mass in the MS analysis validates the purity of the final compound.

Future Perspectives and Conclusion

The development of acetylated nucleoside analogs represents a significant advancement in drug delivery and formulation science. This prodrug strategy has successfully addressed many of the shortcomings of early nucleoside-based therapies, leading to the development of more effective and convenient treatments for a range of diseases.

Future research in this area will likely focus on:

-

Targeted Delivery: Designing acetylated prodrugs that are selectively activated by enzymes overexpressed in cancer cells or virus-infected cells to further enhance their therapeutic index.

-

Combination Therapies: Exploring the synergistic effects of acetylated nucleoside analogs with other therapeutic agents to combat drug resistance and improve treatment outcomes.

-

Novel Acetylating Agents: Developing new reagents and methods for acetylation that offer greater selectivity and efficiency.

References

- BC Women's Hospital & Health Centre. (n.d.). Intravenous Zidovudine (AZT / Retrovir®) Preparation and Administration Protocol WW.13.01J.

-

Ch, M., Howlader, M. A. R., & Ahmed, S. (2012). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZIDOVUDINE. International Journal of Research in Pharmacy and Chemistry, 2(4), 953-957. Retrieved from [Link]

- Google Patents. (n.d.). CN103641874A - Preparation method of gemcitabine hydrochloride.

-

Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, Y. (2020). Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs. RSC Medicinal Chemistry, 11(10), 1166-1172. Retrieved from [Link]

-

Hirschey, M. D., & Zhao, Y. (2015). Mass spectrometry-based detection of protein acetylation. In Methods in molecular biology (Vol. 1295, pp. 255-264). Humana Press. Retrieved from [Link]

-

Köckinger, M., Wyler, B., Aellig, C., & Kappe, C. O. (2020). Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. Organic Process Research & Development, 24(10), 2134-2144. Retrieved from [Link]

-

SA Health. (n.d.). Zidovudine. Retrieved from [Link]

-

Cuffe, R. L., & Terrell, M. (2023). Zidovudine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

PharmGKB. (n.d.). Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation mass spectra of nucleosides. All main fragmentations are.... Retrieved from [Link]

-

Horton, D., & Thomson, J. K. (1974). Nuclear magnetic resonance studies on acetylated 1-thioaldopyranose derivatives. The Journal of Organic Chemistry, 39(6), 701-705. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC-UV methods for nucleotides. Retrieved from [Link]

-

Shchelkanov, M. Y., & Kolobov, A. A. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Pharmaceuticals, 14(4), 359. Retrieved from [Link]

-

Naylor, M. R., Ly, A. M., Handford, M. J., Ramos, D. P., Pye, C. R., Furukawa, A., ... & Lokey, R. S. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of medicinal chemistry, 61(24), 11169-11182. Retrieved from [Link]

-

Al-Ghorbani, M., & Al-Salahi, R. (2018). Prodrugs of aza nucleosides based on proton transfer reaction. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1163-1172. Retrieved from [Link]

-

Smet-Nocca, C., Wieruszeski, J. M., Melnyk, O., & Benecke, A. (2010). NMR-based detection of acetylation sites in peptides. Journal of peptide science, 16(8), 414-423. Retrieved from [Link]

-

protocols.io. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Zidovudine?. Retrieved from [Link]

-

De Clercq, E. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 669. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. Retrieved from [Link]

-

ResearchGate. (n.d.). Prodrugs of Aza Nucleosides Based on Proton Transfer Reactions. Retrieved from [Link]

-

Ritter, C. U., & Fasan, R. (2015). Bioorthogonal enzymatic cleavage of protection groups for prodrug activation. FEBS Open Bio, 5(Suppl 1), 1-1. Retrieved from [Link]

- Google Patents. (n.d.). US8299239B2 - Process for the preparation of gemcitabine hydrochloride.

-

Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral research, 154, 66-86. Retrieved from [Link]

-